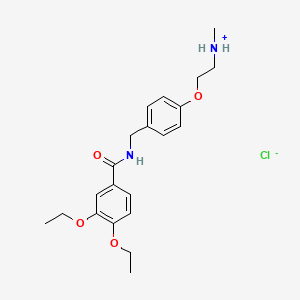

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride

Description

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride is a synthetic benzamide derivative hypothesized to exhibit gastroprokinetic activity. Structurally, it features a benzamide core with 3,4-diethoxy substituents on the aromatic ring and a methylaminoethoxy side chain at the para position of the benzyl group. The hydrochloride salt enhances solubility for pharmaceutical applications.

Properties

CAS No. |

19457-00-2 |

|---|---|

Molecular Formula |

C21H29ClN2O4 |

Molecular Weight |

408.9 g/mol |

IUPAC Name |

2-[4-[[(3,4-diethoxybenzoyl)amino]methyl]phenoxy]ethyl-methylazanium;chloride |

InChI |

InChI=1S/C21H28N2O4.ClH/c1-4-25-19-11-8-17(14-20(19)26-5-2)21(24)23-15-16-6-9-18(10-7-16)27-13-12-22-3;/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,23,24);1H |

InChI Key |

FNKYFJUHWHKUSL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCC[NH2+]C)OCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Steps

Synthesis of 4-(2-Methylaminoethoxy)benzylamine Intermediate

- Start with 4-hydroxybenzaldehyde or 4-(2-haloethoxy)benzaldehyde as the phenolic precursor.

- React with 2-methylaminoethyl chloride (or a similar haloalkyl amine) in the presence of a base such as potassium hydroxide or potassium carbonate, often with a phase transfer catalyst like tetrabutylammonium bromide (TBAB), in an organic solvent such as toluene.

- The reaction is typically heated to 95-100°C for several hours (e.g., 3 hours) to complete the etherification, forming 4-(2-methylaminoethoxy)benzaldehyde.

- This aldehyde is then converted to the corresponding benzylamine via reduction of an oxime intermediate or direct reductive amination using hydrogenation with catalysts such as Raney nickel under mild pressure and temperature conditions (e.g., 25-50°C, 5 kg/cm² hydrogen pressure).

- The product is purified by filtration, washing, and drying under vacuum to achieve low moisture content and high purity (typically >98% by HPLC).

Preparation of 3,4-Diethoxybenzoyl Chloride

- The 3,4-diethoxybenzoic acid is oxidized from the corresponding 3,4-diethoxybenzaldehyde or prepared by other standard aromatic substitution methods.

- The acid is converted to the acid chloride using reagents such as thionyl chloride (SOCl₂) under reflux conditions.

- The acid chloride is purified by distillation or recrystallization to ensure high reactivity and purity for the subsequent amidation.

Coupling Reaction to Form the Benzamide

- The benzylamine intermediate is reacted with 3,4-diethoxybenzoyl chloride in an organic solvent like dichloromethane or toluene.

- The reaction is conducted at ambient to mild temperatures (e.g., room temperature to 40°C) in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

- The reaction progress is monitored by HPLC until the starting materials are consumed (less than 2% remaining).

- The crude benzamide is isolated by filtration or extraction, washed, and dried.

Formation of Hydrochloride Salt

- The free base benzamide is converted to the hydrochloride salt by treatment with ethanolic hydrogen chloride.

- The salt is isolated by filtration, washed with appropriate solvents (e.g., water, methanol), and dried under vacuum at controlled temperatures (50-75°C).

- The final product typically exhibits melting points in the range of 105-112°C and purity levels of 98-99% by HPLC.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Etherification | 4-Hydroxybenzaldehyde + 2-methylaminoethyl chloride + KOH + TBAB | 95-100°C | 3 hours | 77-79 | 98-99 | Phase transfer catalyst used |

| Oxime Formation & Reduction | Hydroxylamine hydrochloride, Raney Ni, H₂ pressure | 25-50°C, 5 kg/cm² | 5-6 hours | - | - | HPLC monitoring, nitrogen purge post-reaction |

| Acid Chloride Preparation | 3,4-Diethoxybenzoic acid + SOCl₂ | Reflux | 1-2 hours | - | - | Purification by distillation |

| Amidation | Benzylamine + acid chloride + triethylamine | 15-40°C | 1-4 hours | - | 98-99 | Base neutralizes HCl formed |

| Hydrochloride Salt Formation | Ethanolic HCl | Ambient to 50°C | 2 hours | - | - | Dried under vacuum |

Notes on Process Optimization

- Use of phase transfer catalysts and biphasic solvent systems improves etherification efficiency and yield.

- Hydrogenation conditions are mild to prevent over-reduction or decomposition.

- Monitoring by HPLC ensures reaction completeness and product purity.

- Controlled drying prevents degradation and ensures consistent moisture content.

Chemical Reactions Analysis

Amide Bond Formation

The benzamide core is formed by reacting 3,4-diethoxybenzoic acid (converted to its acid chloride) with a benzylamine derivative. This involves nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acid chloride, releasing HCl .

Reaction Scheme :

Benzyl Group Deprotection

Hydrobromic acid (HBr) is used to cleave the benzyl protecting group via a hydrolytic cleavage mechanism. The reaction involves acid-catalyzed protonation of the benzyl ether oxygen, followed by nucleophilic attack by Br⁻, leading to the release of the benzyl group and the formation of the free amine .

Reaction Details :

-

Conditions : Reflux with 48% HBr for 24 hours.

-

Purification : Extraction with ethyl acetate, followed by acid-base workup to isolate the amine.

-

Product : N-(4-(2-methylaminoethoxy)benzyl)-3,4-diethoxybenzamide (mp: 117–119°C) .

Hydrochloride Salt Formation

The free amine reacts with hydrochloric acid to form the hydrochloride salt, which is crystallized and purified via recrystallization from isopropanol .

Comparison of Related Syntheses

Critical Analysis of Reaction Parameters

-

Deprotection Efficiency : HBr reflux ensures complete removal of the benzyl group, critical for achieving the free amine .

-

Purification Challenges : The amine product requires careful extraction and acid-base workup to avoid contamination by byproducts .

-

Salt Formation : Hydrochloride salt formation enhances stability and solubility, facilitating pharmaceutical applications .

Research Findings and Implications

The synthesis highlights:

-

Versatility of Benzyl Protecting Groups : Benzyl ethers are effective for temporary protection during amide formation, enabling selective deprotection .

-

Economic Advantages : Avoidance of high-pressure hydrogenation and metal catalysts (e.g., in itopride synthesis) reduces costs and safety risks .

-

Pharmaceutical Applications : The compound’s structure resembles HDAC inhibitors and gastrointestinal agents (e.g., itopride), suggesting potential therapeutic roles .

Scientific Research Applications

Gastrointestinal Disorders

Itopride hydrochloride is primarily utilized for its prokinetic effects in treating gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD). It enhances gastric motility by increasing acetylcholine release at the myenteric plexus, thereby facilitating gastric emptying and reducing symptoms associated with delayed gastric transit .

Anticancer Research

Recent studies have investigated the potential of Itopride in cancer treatment. Research indicates that Itopride may enhance the efficacy of certain chemotherapeutic agents by improving drug absorption and distribution in the gastrointestinal tract, which can be crucial for patients undergoing cancer therapy .

Neurological Studies

There is emerging evidence that Itopride may have neuroprotective effects. Some studies suggest it could mitigate neurodegenerative conditions by modulating neurotransmitter levels in the central nervous system, although more research is needed to fully understand these mechanisms .

Case Study 1: Functional Dyspepsia Treatment

A clinical trial involving patients with functional dyspepsia demonstrated that administration of Itopride significantly improved symptoms such as bloating and nausea compared to a placebo group. The study highlighted its role in enhancing gastric motility and reducing discomfort associated with dyspeptic symptoms .

Case Study 2: Combination Therapy in Cancer Patients

In a study involving cancer patients receiving chemotherapy, Itopride was administered to assess its impact on drug absorption. Results showed that patients taking Itopride experienced less gastrointestinal distress and improved overall drug efficacy, suggesting its potential as an adjunct therapy in oncological treatments .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Gastrointestinal Disorders | Treatment of functional dyspepsia and GERD | Enhances gastric motility |

| Anticancer Research | Potential to improve chemotherapeutic drug absorption | Increases efficacy of chemotherapy |

| Neurological Studies | Possible neuroprotective effects | Modulates neurotransmitter levels |

Mechanism of Action

The mechanism of action of N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Itopride Hydrochloride (HSR-803)

- Molecular Formula : C20H27ClN2O4

- Molecular Weight : 394.896 g/mol

- Substituents: Benzamide Core: 3,4-Dimethoxy groups. Side Chain: Dimethylaminoethoxy (tertiary amine).

- Pharmacology : Enhances gastric emptying via dual acetylcholinesterase inhibition and dopamine D2 receptor antagonism. Demonstrated efficacy in dogs and rats at 30 mg/kg (oral), improving dopamine- or morphine-delayed gastric emptying .

- Key Differences: The user’s compound substitutes 3,4-diethoxy (bulkier, more lipophilic) for itopride’s 3,4-dimethoxy.

Etobenzanid

- Molecular Formula: C15H13Cl2NO2

- Molecular Weight : 310.18 g/mol

- Substituents :

- Benzamide Core : 4-(Ethoxymethoxy) group.

- Side Chain : 2,3-Dichlorophenyl.

- Application : Pesticide (herbicide).

- Key Differences: Lacks the aminoethoxy side chain and targets plant systems, highlighting how benzamide modifications dictate therapeutic vs. agrochemical use .

Structural Modifications and Pharmacological Implications

Table 1: Comparative Analysis of Benzamide Derivatives

*Calculated based on structural differences.

Key Observations:

Methylamino (primary amine) may reduce metabolic stability versus itopride’s tertiary amine, shortening half-life .

Receptor Interaction: The dimethylamino group in itopride optimizes dual mechanisms (acetylcholinesterase/D2). Methylamino’s reduced steric bulk might weaken D2 antagonism but alter selectivity .

Diverse Applications: Minor structural changes (e.g., dichlorophenyl in etobenzanid) shift activity from pharmaceuticals to pesticides, underscoring benzamide versatility .

Research Findings and Hypotheses

- Itopride’s Efficacy : Oral administration (30 mg/kg) significantly improved gastric emptying in animal models, suggesting the user’s compound may require dose adjustments due to structural differences .

- Metabolic Considerations : Primary amines (user’s compound) are prone to faster hepatic metabolism via cytochrome P450, necessitating pharmacokinetic studies to optimize dosing .

- Therapeutic Potential: Increased lipophilicity from diethoxy groups could prolong intestinal action but may necessitate formulation tweaks to mitigate solubility issues.

Biological Activity

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its effects on gastrointestinal motility, neuropharmacological implications, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 336.84 g/mol

- Solubility : Soluble in ethanol and other organic solvents.

Gastroprokinetic Effects

Research indicates that this compound exhibits significant gastroprokinetic activity. A study demonstrated its ability to stimulate gastrointestinal propulsion in both normal and delayed gastric emptying models. The compound acts as a prokinetic agent, enhancing the movement of the gastrointestinal tract, which can alleviate symptoms associated with dyspepsia and other motility disorders .

Table 1: Summary of Gastroprokinetic Effects

| Study Reference | Model Used | Dose (mg/kg) | Effect Observed |

|---|---|---|---|

| Normal Rats | 10 | Increased gastric emptying | |

| Delayed Gastric Emptying | 20 | Significant enhancement of motility |

Neuropharmacological Implications

The compound has been investigated for its neuropharmacological effects, particularly in relation to memory disorders. It is suggested that the amide structure contributes to its activity in improving cognitive functions. In animal models, it has shown promise in enhancing memory retention and learning capabilities .

Case Study: Memory Improvement

A study involving aged rats treated with the compound showed improved performance in maze tests compared to control groups. The results indicated an increase in synaptic plasticity markers, suggesting a mechanism for cognitive enhancement .

The exact mechanism by which this compound exerts its effects is not fully understood. However, it is hypothesized that the compound interacts with specific receptors involved in gastrointestinal motility and cognitive function. Potential targets include:

- Cholinergic Receptors : Enhancing acetylcholine release may facilitate gastrointestinal contractions.

- Serotonin Receptors : Modulating serotonin levels could influence both gut motility and mood-related cognitive functions.

Q & A

Q. What in silico tools optimize Itopride derivatives for reduced off-target effects?

- Methodological Answer : Use QSAR models to correlate substituent modifications (e.g., ethoxy → methoxy) with selectivity for D/5-HT receptors vs. off-targets (e.g., hERG). Tools like Schrödinger’s SiteMap can predict allosteric binding pockets. Synthesize top candidates (e.g., 3,4-diethoxy → 3,4-dihydroxy, ) and validate in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.